Bis(4-fluorophenyl) sulfoxide chemical structure and CAS number
Bis(4-fluorophenyl) sulfoxide chemical structure and CAS number
The following technical guide provides an in-depth analysis of Bis(4-fluorophenyl) sulfoxide, structured for researchers and drug development professionals.
Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry
Executive Summary
Bis(4-fluorophenyl) sulfoxide (CAS 395-25-5 ) is a critical organosulfur intermediate bridging the oxidative gap between bis(4-fluorophenyl) sulfide and the industrially significant bis(4-fluorophenyl) sulfone. While its sulfone derivative is ubiquitous in high-performance thermoplastics (e.g., PEEK, PES), the sulfoxide itself serves as a vital reference standard in metabolic profiling and a specialized ligand in transition metal catalysis. This guide delineates its physicochemical properties, validated synthesis protocols, and its role as a metabolic node in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Bis(4-fluorophenyl) sulfoxide is characterized by a pyramidal sulfur center. Unlike unsymmetrical sulfoxides (e.g., modafinil), this molecule possesses
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | Bis(4-fluorophenyl) sulfoxide |
| CAS Number | 395-25-5 |
| Synonyms | 4,4'-Difluorodiphenyl sulfoxide; 1,1'-Sulfinylbis(4-fluorobenzene) |
| Molecular Formula | C₁₂H₈F₂OS |
| Molecular Weight | 238.25 g/mol |
| SMILES | Fc1ccc(cc1)S(=O)c2ccc(F)cc2 |
| InChI Key | GVYKABJIEOOUOX-UHFFFAOYSA-N |
| Melting Point | 46.0 – 47.0 °C (Recrystallized from Hexane) |
| Boiling Point | ~347 °C (at 760 mmHg) |
| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in water.[1][2][3][4] |
Structural Analysis & Reactivity
Electronic Geometry
The sulfoxide sulfur atom is
The Fluorine Effect
The para-fluorine atoms exert an electron-withdrawing inductive effect (-I), which:
-
Deactivates the aromatic rings toward electrophilic aromatic substitution compared to the non-fluorinated analog.
-
Increases the lipophilicity (LogP ~2.56), enhancing membrane permeability in biological assays compared to the parent sulfoxide.
Synthetic Pathways & Manufacturing
The synthesis of Bis(4-fluorophenyl) sulfoxide is primarily achieved through the controlled oxidation of Bis(4-fluorophenyl) sulfide. Over-oxidation must be strictly managed to prevent the formation of the sulfone.
Diagram 1: Synthetic & Oxidative Pathway
The following diagram illustrates the genesis of the sulfoxide from fluorobenzene precursors and its potential oxidation to the sulfone.
Validated Experimental Protocol
Objective: Selective synthesis of Bis(4-fluorophenyl) sulfoxide from the sulfide precursor without over-oxidation.
Reagents:
-
Bis(4-fluorophenyl) sulfide (1.0 eq)
-
Hydrogen Peroxide (30% aq., 1.1 eq)
-
Glacial Acetic Acid (Solvent)[5]
-
Dichloromethane (Extraction)
Methodology:
-
Dissolution: Dissolve 10 mmol of Bis(4-fluorophenyl) sulfide in 20 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add 11 mmol of 30%
dropwise over 15 minutes.-
Rationale: Low temperature and controlled stoichiometry prevent the formation of the sulfone byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The sulfoxide is more polar than the sulfide.
-
Quenching: Neutralize excess acid with saturated
solution (Caution: Gas evolution). -
Extraction: Extract the aqueous layer with Dichloromethane (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize the crude solid from hexane to yield white crystals (Yield: ~85-90%).
Applications in Drug Development & Metabolism
Metabolic Stability Profiling
In medicinal chemistry, the sulfide-sulfoxide-sulfone triad is a classic metabolic pathway. Bis(4-fluorophenyl) sulfoxide serves as a reference metabolite when studying drugs containing the bis(4-fluorophenyl)methyl moiety (e.g., fluspirilene or specific DAT inhibitors).
-
CYP450 Oxidation: Liver microsomes (CYP3A4, CYP2C9) typically oxidize sulfides to sulfoxides.
-
FMO Flavin Monooxygenases: Often responsible for the second oxidation step (sulfoxide
sulfone).
Diagram 2: Metabolic Redox Cycle
This diagram depicts the biological interconversion relevant to toxicity and pharmacokinetics.
Polymer Science
While the sulfone (CAS 383-29-9) is the primary monomer for Polyether Sulfone (PES) engineering plastics, the sulfoxide is investigated as a functional additive to modify thermal properties or as a latent curing agent that releases the sulfone upon thermal oxidation during processing.
Safety & Handling (SDS Summary)
-
Hazards: Classified as a Skin/Eye Irritant (Category 2).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but oxidation to sulfone can occur upon prolonged exposure to strong light/air.
References
-
PubChem. (2025).[1] Bis(4-fluorophenyl) sulfoxide - Compound Summary CID 12963051.[1] National Library of Medicine. [Link]
-
ChemSrc. (2025).[6] CAS 395-25-5 Entry and Physical Data. [Link]
Sources
- 1. Bis(4-fluorophenyl) sulfoxide | C12H8F2OS | CID 12963051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis[4-fluorophenyl] sulfoxide | 395-25-5 [chemicalbook.com]
- 3. Bis(4-fluorophenyl) disulfide | CAS#:405-31-2 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
